molecular formula C21H23N5O B2480549 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1105241-47-1

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2480549
CAS No.: 1105241-47-1
M. Wt: 361.449
InChI Key: DOWWAVOSJYQTSW-UHFFFAOYSA-N
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Description

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a structurally novel compound recognized in chemical libraries for its high affinity and selectivity as a serotonin 5-HT1A receptor antagonist . This specific pharmacological profile makes it an invaluable chemical tool for probing the complex role of the 5-HT1A receptor, which is implicated in a wide array of central nervous system functions including anxiety, depression, cognition, and sleep-wake cycles. Researchers utilize this compound to selectively block 5-HT1A receptor signaling in vitro and in vivo, enabling the dissection of signaling pathways and the assessment of physiological outcomes in disease models. Its application is critical for target validation studies and for investigating receptor heterodimerization, offering insights that could guide the future development of novel therapeutic agents for neuropsychiatric disorders. The compound's unique triazole-piperazine architecture also serves as a point of interest in medicinal chemistry programs aimed at optimizing ligand-receptor interactions for enhanced selectivity and potency.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-16-8-9-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWAVOSJYQTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated triazole.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction, where a diamine reacts with a dihalide.

    Final Coupling: The final step involves coupling the triazole and piperazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or piperazine rings are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives, including 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine, exhibit significant antitumor properties. Triazoles are known to inhibit enzymes involved in cancer cell proliferation. For instance, a study highlighted the synthesis of triazole-containing compounds that showed enhanced activity against non-small cell lung cancer by inhibiting EGFR tyrosine kinase activity .

Antimicrobial Properties

Triazole compounds have been investigated for their antimicrobial effects. The presence of the triazole ring enhances the compound's ability to interact with biological targets, making it effective against various pathogens. Notably, derivatives have shown potent activity against fungal infections, particularly those resistant to conventional treatments .

Cytokine Inhibition

The compound has been explored for its ability to inhibit cytokine production involved in inflammatory processes. Such properties make it a candidate for treating chronic inflammatory diseases . The modulation of cytokine levels can potentially lead to therapeutic strategies for conditions like rheumatoid arthritis and other autoimmune disorders.

Enzyme Inhibition Studies

Due to its structural features, 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine serves as a valuable tool in enzyme inhibition studies. It can be used to investigate the interaction between small molecules and enzymes, providing insights into drug design and development .

Protein-Ligand Interaction Studies

The compound's ability to form hydrogen bonds and other interactions with proteins makes it suitable for studying protein-ligand dynamics. This can lead to a better understanding of how drugs interact with their targets at the molecular level .

Polymer Development

In material science, triazoles are being utilized in the development of new polymeric materials with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones can improve material performance in various applications .

Coatings and Adhesives

The unique chemical properties of triazoles allow their use in formulating advanced coatings and adhesives. These materials benefit from increased resistance to environmental degradation and improved adhesion characteristics .

Case Studies

StudyFocusFindings
Maddili et al. (2018)Antitumor ActivityDeveloped triazole derivatives showing significant inhibition of EGFR tyrosine kinase in NSCLC models .
Xie et al. (2022)Antifungal ActivityEvaluated a series of triazole compounds against pathogenic fungi; identified strong inhibitors with low MIC values .
Blokhina et al. (2022)InflammationInvestigated triazole derivatives as cytokine inhibitors; demonstrated potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Substituents on Aromatic Rings Functional Linker Molecular Weight (g/mol) Key References
Target : 1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine 1,2,3-Triazole + Piperazine 3,4-Dimethylphenyl (triazole), Phenyl (piperazine) Carbonyl ~363 (estimated)
1-{4-[1-(Decahydronaphthalen-1-yl)-1H-1,2,3-triazol-5-yl]butyl}-4-phenylpiperazine 1,2,3-Triazole + Piperazine Decahydronaphthalene (triazole), Phenyl (piperazine) Butyl ~421 (estimated)
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazol-4-carboxamide 1,2,3-Triazole 3,4-Dimethylphenyl (triazole), 4-Methylphenyl (amide) Carboxamide 320.40
1-(4-Trifluoromethylphenyl)piperazine Piperazine 4-Trifluoromethylphenyl None 230.23
Eltrombopag (3,4-dimethylphenyl-pyrazole derivative) Hydrazone-linked pyrazole 3,4-Dimethylphenyl, carboxylic acid substituents Hydrazone 442.47
Key Observations:
  • Triazole vs. Pyrazole : While Eltrombopag () uses a pyrazole core, the target compound employs a 1,2,3-triazole, which may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Linker Groups : The carbonyl linker in the target compound contrasts with the butyl chain in ’s analog, which likely affects conformational flexibility and receptor binding kinetics.
CNS Targeting Potential
  • The piperazine moiety is frequently utilized in dopamine receptor ligands (e.g., D3R inhibitors in ). ’s compound, with a decahydronaphthalene group, demonstrated superior BBB penetration due to increased hydrophobicity .
  • In contrast, 1-(4-Trifluoromethylphenyl)piperazine () lacks a triazole group, reducing its capacity for π-π stacking interactions critical for receptor binding .
Antimicrobial and Antioxidant Activities
  • The triazole ring’s nitrogen atoms may similarly enhance redox activity or microbial target binding .

Biological Activity

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles, particularly 1,2,3-triazoles, are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this specific compound, examining its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound features a triazole ring fused with a carbonyl group and a phenylpiperazine moiety. The presence of the 3,4-dimethylphenyl group enhances its chemical reactivity and selectivity. Below is a summary of its structural characteristics:

Property Value
Molecular FormulaC19H22N4O
Molecular Weight318.41 g/mol
CAS NumberNot specified

Biological Activity Overview

Research indicates that 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine exhibits several biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various microbial strains. The mechanism often involves inhibition of fungal enzymes and disruption of cell wall synthesis.
  • Anticancer Properties : Studies have reported that triazoles can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. For instance, compounds similar to this triazole have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : Some triazole derivatives have been associated with reduced inflammatory responses in preclinical models. The anti-inflammatory activity may be comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors for enzymes critical in fungal metabolism and cancer pathways. For example, they may inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .
  • Receptor Interaction : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .
  • Metal Ion Coordination : Some triazole derivatives can form complexes with metal ions, enhancing their biological activity through chelation .

Case Studies

Several studies have evaluated the biological activities of related triazole compounds:

  • A study found that a structurally similar triazole derivative exhibited significant cytotoxicity against the MCF-7 cell line with an IC50 value of 27.3 μM . This suggests that modifications to the triazole structure can enhance its anticancer properties.
  • Another investigation into the antimicrobial properties of various triazoles demonstrated that compounds with similar substituents showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Piperazine Formation : React 4-phenylpiperazine with a propiolic acid derivative to introduce the carbonyl group.

Triazole Ring Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 3,4-dimethylphenyl-triazole moiety. Key conditions include:

  • Catalyst : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system .
  • Reaction Monitoring : TLC (hexane:ethyl acetate, 1:2) to track progress.
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) for isolating the triazole intermediate .

Q. Optimization Strategies :

  • Temperature Control : Maintain ambient temperature during CuAAC to minimize side reactions.
  • Solvent Ratio : Adjust H₂O:DCM to balance solubility and reactivity.
  • Catalyst Purity : Use freshly prepared sodium ascorbate to enhance reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity?

Methodological Answer:

Technique Application Key Parameters
¹H/¹³C NMR Confirm substitution patterns on piperazine and triazole rings.Analyze coupling constants (e.g., triazole proton at δ 8.1–8.3 ppm) .
HRMS Verify molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₄N₄O).Use electrospray ionization (ESI) in positive ion mode .
HPLC-PDA Assess purity (>95%) and detect trace impurities.Mobile phase: Acetonitrile/water (0.1% TFA), C18 column .

Validation : Cross-reference spectral data with computational predictions (e.g., PubChem CID or in silico tools) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the 3,4-dimethylphenyl and triazole moieties?

Methodological Answer: Design Framework :

Analog Synthesis : Replace 3,4-dimethylphenyl with electron-deficient (e.g., 4-nitrophenyl) or bulky groups (e.g., naphthyl) to probe steric/electronic effects .

Biological Assays : Test analogs against target systems (e.g., cancer cell lines, enzyme inhibition). For example:

  • Anticancer Activity : Use MTT assays on HepG2 or MCF-7 cells, referencing IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors .

Data Interpretation : Correlate substituent properties (Hammett σ, logP) with bioactivity trends using multivariate regression .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Root-Cause Analysis :

  • Pharmacokinetics (PK) : Measure plasma half-life and bioavailability via LC-MS/MS. Low oral absorption may explain in vivo inefficacy .
  • Metabolite Screening : Identify inactive/degraded metabolites using high-resolution mass spectrometry .
  • Experimental Variability : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and animal models (e.g., xenograft vs. PDX) .

Case Study : If in vitro IC₅₀ is 10 µM but in vivo ED₅₀ is >100 mg/kg, reformulate with liposomal encapsulation to enhance solubility .

Q. What computational methods predict binding affinity with enzymatic targets (e.g., kinases, GPCRs)?

Methodological Answer: Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Prioritize poses with hydrogen bonds to triazole carbonyl .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns) to assess stability (RMSD < 2 Å) .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, comparing with experimental IC₅₀ values .

Validation : Cross-check predictions with experimental mutagenesis (e.g., alanine scanning of key residues) .

Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer: Strategies :

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) for delayed hydrolysis in vivo .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) .

Q. Analytical Tools :

  • logP Measurement : Shake-flask method with octanol/water partitioning .
  • Plasma Stability : Incubate compound in rat plasma (37°C) and quantify degradation via HPLC .

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